N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide
Description
N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the naphthalene moiety and the oxadiazole ring in its structure contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11(17-19-15(20-23-17)10-16(21)18-2)22-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKWKDKKBNYHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC(=O)NC)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the naphthalene moiety: The naphthalene group can be introduced through an etherification reaction using naphthol and an appropriate alkylating agent.
N-methylation: The final step involves the methylation of the nitrogen atom in the acetamide group using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene moiety or the oxadiazole ring can be substituted with other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.
Biological Studies: It is used in research to understand the interaction of oxadiazole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules, which can be used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets in biological systems. The oxadiazole ring and the naphthalene moiety can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. These interactions can result in anti-inflammatory, antimicrobial, or anticancer effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-methyl-2-[5-(1-naphthalen-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other oxadiazole derivatives, such as:
N-methyl-2-[5-(1-naphthalen-1-ylmethyl)-1,2,4-oxadiazol-3-yl]acetamide: This compound has a similar structure but with a different substitution pattern on the naphthalene ring.
N-methyl-2-[5-(1-phenyl-1-yloxyethyl)-1,2,4-oxadiazol-3-yl]acetamide: This compound has a phenyl group instead of a naphthalene moiety, which can result in different biological activities and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the naphthalene and oxadiazole moieties, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
